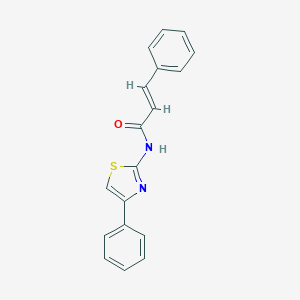

2-Cinnamamido-4-phenylthiazole

説明

Structure

3D Structure

特性

IUPAC Name |

(E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2OS/c21-17(12-11-14-7-3-1-4-8-14)20-18-19-16(13-22-18)15-9-5-2-6-10-15/h1-13H,(H,19,20,21)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJRHCOBUKJCAJ-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107621-03-3 | |

| Record name | 2-Cinnamamido-4-phenylthiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57QC32JP5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity Spectrum of 2 Cinnamamido 4 Phenylthiazole and Its Derivatives

In Vitro Anti-Cancer and Antiproliferative Activity

The anti-cancer and antiproliferative properties of 2-cinnamamido-4-phenylthiazole and its derivatives have been investigated across a variety of human cancer cell lines. These studies aim to identify novel therapeutic agents and elucidate their mechanisms of action at a cellular level.

Screening against Human Cancer Cell Lines (e.g., M-HeLa, NUGC, HR, DLD1, HA22T, HEPG2, MCF, HONE1, HT29, A549, COLO205, H460, PC-3, DU145)

Derivatives of this compound have demonstrated a broad spectrum of cytotoxic activity against numerous human cancer cell lines. For instance, a series of novel N-(4-phenylthiazol-2-yl) cinnamamide (B152044) derivatives were synthesized and evaluated for their anti-proliferative activities. One of the most potent analogues, designated as 8f, exhibited significant inhibitory effects on K562 (leukemia), Bel7402 (liver cancer), A549 (lung cancer), and Jurkat (T-cell leukemia) cells, with IC50 values ranging from sub-micromolar to nanomolar concentrations. nih.gov Specifically, compound 8f inhibited Jurkat cells with an IC50 value of 0.035 μM. nih.gov

In another study, 2-amino-4-phenylthiazole (B127512) derivatives were screened for their in vitro antiproliferative activity against A549, HeLa (cervical cancer), HT29 (colon cancer), and Karpas299 (lymphoma) human cancer cell lines. nih.gov Some of these compounds displayed notable antiproliferative activity, with one derivative showing an outstanding growth inhibitory effect against HT29 cells with an IC50 value of 2.01 µM. nih.gov

Furthermore, the anti-tumor potential of a cinnamide-2-aminothiazole compound, TH-39, was observed in different cell lines with EC50 values in the low micromolar to nanomolar range. researchgate.net The uses of 2-amino-4-phenylthiazole in the synthesis of various derivatives have also yielded compounds with high potency against NUGC (gastric cancer), DLD1 (colorectal cancer), HA22T (liver cancer), HEPG2 (liver cancer), and HONE1 (nasopharyngeal carcinoma) cell lines. scirp.org

The following table summarizes the cytotoxic activity of selected this compound derivatives against various human cancer cell lines.

| Compound/Derivative | Cell Line | Cancer Type | IC50/EC50 Value |

| Derivative 8f | Jurkat | T-cell Leukemia | 0.035 µM |

| Derivative 8f | K562 | Leukemia | Sub-micromolar |

| Derivative 8f | Bel7402 | Liver Cancer | Sub-micromolar |

| Derivative 8f | A549 | Lung Cancer | Sub-micromolar |

| 2-amino-4-phenylthiazole derivative | HT29 | Colon Cancer | 2.01 µM |

| TH-39 | Various | Various | Low µM to nM |

| Pyran derivative 17a | NUGC | Gastric Cancer | High Potency |

| Pyran derivative 17a | DLD1 | Colorectal Cancer | High Potency |

| Pyran derivative 17a | HA22T | Liver Cancer | High Potency |

| Pyran derivative 17a | HEPG2 | Liver Cancer | High Potency |

| Pyran derivative 17a | HONE1 | Nasopharyngeal Carcinoma | High Potency |

Investigational Mechanisms of Anti-Cancer Action

The anti-cancer effects of this compound and its derivatives are attributed to several underlying mechanisms, including the induction of programmed cell death (apoptosis), modulation of key cellular signaling pathways, inhibition of essential enzymes, and interaction with cellular structural components.

Apoptosis Induction

A significant mechanism by which these compounds exert their anti-cancer effects is through the induction of apoptosis. nih.govnih.gov Studies on N-(4-phenylthiazol-2-yl) cinnamamide derivatives have suggested that their anti-tumor mechanism is associated with inducing cancer cell apoptosis, as observed through flow cytometer analysis and Hoechst 33358 staining assays. nih.gov Similarly, 2-phenylthiazole-4-carboxamide derivatives have been shown to exert their cytotoxic effects by inducing apoptotic cell death. researchgate.net The process of apoptosis is a highly regulated and essential physiological process for removing damaged cells, and its dysregulation is a hallmark of cancer. researchgate.net The induction of apoptosis by these compounds makes them promising candidates for cancer therapy.

Modulation of Cellular Signaling Pathways (e.g., Raf/MEK/ERK pathway)

The Raf/MEK/ERK signaling pathway is a critical cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival. mdpi.com Aberrant activation of this pathway is a common feature in many cancers. nih.gov While direct evidence for the modulation of the Raf/MEK/ERK pathway by this compound is not extensively documented, the broader class of compounds targeting this pathway is of significant interest in cancer research. youtube.com The Raf/MEK/ERK pathway transmits extracellular signals to intracellular targets, and its inhibition can halt uncontrolled cell growth. nih.gov

Enzyme Inhibition as an Anti-Cancer Modality (e.g., Topoisomerase II, IGF1R, Akt2, VEGFR-2, CDK5)

Enzyme inhibition is another key anti-cancer modality of this compound derivatives.

Topoisomerase II: This enzyme plays a crucial role in managing DNA topology during replication and transcription. researchgate.net Its inhibition can lead to DNA damage and subsequent cancer cell death.

Insulin-like Growth Factor 1 Receptor (IGF1R): IGF1R is a receptor tyrosine kinase that is pivotal in cell growth and survival. researchgate.net Its dysregulation is common in many human cancers, making it a promising therapeutic target. researchgate.net

Akt2: As a serine/threonine kinase, Akt2 is involved in cellular survival and growth. Inhibition of the PI3K/Akt signaling pathway is a widely explored strategy in cancer therapy due to its association with tumor progression. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a promising strategy to block tumor angiogenesis.

Cyclin-Dependent Kinase 5 (CDK5): CDK5 is a member of the cyclin-dependent kinase family and has emerged as a therapeutic target in various diseases, including cancer. nih.gov

Interaction with Tubulin Colchicine-Binding Site

Tubulin, the protein subunit of microtubules, is a well-established target for anti-cancer drugs. Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. The colchicine binding site on tubulin is a key target for a class of drugs that inhibit tubulin polymerization. While direct binding data for this compound is limited, the structural features of cinnamamide and thiazole (B1198619) derivatives suggest potential interaction with this site. The inhibition of microtubule formation by interfering with the colchicine binding site is a known mechanism for many anti-cancer compounds.

Anti-Viral Activity Studies

The emergence of novel viral pathogens necessitates the continuous search for effective antiviral agents. The this compound scaffold has been investigated for its potential to inhibit viral replication, with a particular focus on the main protease (Mpro) of SARS-CoV-2, a critical enzyme in the viral life cycle.

Research into the development of inhibitors for the SARS-CoV-2 main protease (Mpro), also known as 3CLpro, has been extensive. In a study focused on creating new analogues of nitazoxanide, a series of N-(substituted-thiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their inhibitory action against this enzyme. The findings from this research indicated that structural modifications involving 4-phenyl thiazole scaffolds did not yield significant antiviral activity; in fact, these compounds were found to be almost inactive. nih.gov

While the specific compound this compound was part of a scaffold class that showed little to no inhibitory potential, the broader study did identify other cinnamamide analogues with different thiazole substitutions that exhibited modest to strong activity. For instance, derivatives incorporating a benzothiazole (B30560) fused ring system showed more promising results. The most active of these N-(substituted-thiazol-2-yl)cinnamamide analogues demonstrated IC50 values in the micromolar range against the viral protease. nih.gov

Table 1: Inhibitory Activity (IC50) of Selected N-(substituted-thiazol-2-yl)cinnamamide Analogs against SARS-CoV-2 Mpro

| Compound | Core Scaffold | IC50 (μM) |

|---|---|---|

| Analog 19 | Benzothiazole | 22.61 |

| Analog 20 | Benzothiazole | 14.7 |

| Analog 21 | Benzothiazole | 21.99 |

| 4-Phenyl Thiazole Derivatives | Phenylthiazole | Inactive |

The efficacy of thiazole-based compounds as antiviral agents is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies have been crucial in identifying the key molecular features that enhance antiviral potency. Research has shown that while the 4-phenylthiazole (B157171) cinnamamide scaffold lacked efficacy against SARS-CoV-2 Mpro, other thiazole-based derivatives have demonstrated significant potential. nih.gov

Furthermore, studies on thiazolidinone derivatives containing thiazole, thiadiazole, or benzothiazole moieties have also identified compounds with substantial inhibitory activity against the main protease of SARS-CoV-2, with some exhibiting IC50 values in the low micromolar to nanomolar range. mdpi.comresearchgate.net These findings collectively suggest that while the specific this compound structure may not be an effective SARS-CoV-2 Mpro inhibitor, the broader thiazole scaffold remains a promising platform for the development of novel antiviral therapeutics, provided that appropriate structural modifications are made.

Anti-Microbial Activity

The 4-phenylthiazole core is a recurring motif in compounds designed for anti-microbial applications. Research in this area has explored the activity of various derivatives against a range of bacterial and fungal pathogens.

While specific studies on the antibacterial properties of this compound are limited, research on related 2-amino-4-phenylthiazole and other phenylthiazole derivatives has revealed significant antibacterial potential. A study on phenylthiazole antibacterial agents demonstrated potent activity against vancomycin-resistant enterococci (VRE), with some compounds inhibiting the growth of clinical isolates at concentrations as low as 0.5 μg/mL. nih.gov

Another investigation into novel 2-amino-4-phenylthiazole derivatives containing an amide moiety found that several compounds exhibited moderate antibacterial activity against the tested bacteria. researchgate.net Furthermore, a series of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives, which share the cinnamamide moiety, were all active against Staphylococcus and Enterococcus species with MIC values of 1–4 µg/mL. nih.gov These findings suggest that the phenylthiazole and cinnamamide components can contribute to antibacterial activity, although the specific contribution of their combination in this compound requires direct evaluation.

Table 2: Minimum Inhibitory Concentration (MIC) of Phenylthiazole and Cinnamamide Derivatives against Selected Bacteria

| Compound Class | Bacterial Species | MIC Range (µg/mL) |

|---|---|---|

| Phenylpyrazole Derivative (Compound 23) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 |

| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives | Staphylococcus and Enterococcus species | 1-4 |

The antifungal potential of phenylthiazole derivatives has been an area of active investigation. A study screening a library of synthetic phenylthiazole small molecules for antifungal activity against drug-resistant Candida albicans identified a particularly potent molecule (Compound 1) that inhibited the growth of C. albicans and Candida auris strains at concentrations ranging from 0.25–2 µg/mL. nih.govnih.gov This compound demonstrated rapid fungicidal activity, reducing the viability of C. albicans and C. auris to below the limit of detection within 30 minutes. nih.gov

Another study on newly synthesized thiazole derivatives containing a cyclopropane system also reported very strong activity against clinical C. albicans isolates, with MIC values ranging from 0.008–7.81 µg/mL, which were comparable or even superior to nystatin. nih.govnih.gov While these studies did not specifically test this compound, they underscore the potential of the 4-phenylthiazole scaffold as a basis for the development of new antifungal agents.

Table 3: Antifungal Activity of Phenylthiazole Derivatives against Candida Species

| Compound/Derivative Class | Fungal Species | MIC Range (µg/mL) |

|---|---|---|

| Phenylthiazole (Compound 1) | Candida albicans | 0.50 |

| Phenylthiazole (Compound 1) | Candida auris | 2 |

| Thiazole derivatives with cyclopropane system | Candida albicans | 0.008–7.81 |

Helminthic infections remain a significant global health issue, and the development of new anthelmintic drugs is crucial. The thiazole nucleus is a component of some existing anthelmintic agents. Research into 2-amino-4-phenylthiazole derivatives of amino acids and peptides has demonstrated significant anthelmintic activity. asianpubs.org In this study, all the synthesized compounds were found to be potent anthelmintics against the earthworm Eudrilus eugenia, with their activity being comparable to the standard drug mebendazole. asianpubs.org

While this study did not specifically include the 2-cinnamamido derivative, the positive results for other derivatives of the 2-amino-4-phenylthiazole core suggest that this scaffold is a promising starting point for the design of new anthelmintic agents. Further investigation would be needed to determine if the cinnamamido substitution at the 2-position enhances or diminishes this activity.

Anti-Inflammatory Properties

The anti-inflammatory potential of this compound and its analogs is a key area of interest. This activity is attributed to their ability to modulate various inflammatory pathways.

Inhibition of Inflammatory Mediators

The cinnamamido and phenylthiazole moieties both contribute to the anti-inflammatory profile of the parent compound. Cinnamaldehyde, a precursor to the cinnamamido group, has been shown to inhibit the production of inflammatory mediators. mdpi.com Similarly, derivatives of 2-aminothiazole (B372263) are recognized for their anti-inflammatory effects. mdpi.com

The anti-inflammatory actions of these related compounds are often linked to the downregulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. mdpi.comnih.govnih.gov The NF-κB pathway is a critical regulator of gene expression involved in inflammation. nih.govnih.gov Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govmdpi.com

Furthermore, some thiazole derivatives have been investigated as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), two key enzymes in the arachidonic acid metabolic pathway that produce prostaglandins and leukotrienes, respectively. umlub.plnih.govnih.gov By inhibiting both enzymes, these compounds can offer a broad spectrum of anti-inflammatory activity. umlub.plnih.govnih.gov While direct studies on this compound's effect on COX/LOX are not extensively detailed, the known activities of its constituent parts suggest this as a potential mechanism of action.

One study on N-adamantyl-4-methylthiazol-2-amine, a thiazole derivative, demonstrated its ability to suppress inflammatory responses in microglial cells by decreasing levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), nitric oxide (NO), and reactive oxygen species (ROS). nih.gov This was achieved through the downregulation of iNOS and COX-2. nih.gov Another avenue of anti-inflammatory action for 2-amino-4-phenylthiazole analogues is the inhibition of myeloid differentiation primary response protein 88 (MyD88), an essential adapter protein in the Toll-like receptor (TLR) signaling pathway. nih.gov

| Compound Class | Target/Mechanism | Effect |

| Cinnamaldehyde | NF-κB pathway | Inhibition of pro-inflammatory gene expression. mdpi.com |

| 2-Amino-4-phenylthiazole analogues | MyD88 dimerization | Prevention of inflammatory responses. nih.gov |

| Thiazole derivatives | COX/LOX enzymes | Dual inhibition of prostaglandin and leukotriene synthesis. umlub.plnih.govnih.gov |

| N-adamantyl-4-methylthiazol-2-amine | iNOS and COX-2 | Downregulation, leading to reduced inflammatory mediators. nih.gov |

Dual Inhibition of Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)

A novel and promising anti-inflammatory and analgesic strategy involves the dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). The simultaneous inhibition of these two enzymes has been shown to produce synergistic effects in reducing pain and inflammation.

Recent research has identified 4-phenyl-thiazole-based compounds as potent dual inhibitors of FAAH and sEH. researchgate.net While specific data on this compound is not available, a study on a lead 4-phenyl-thiazole-based dual inhibitor, SW-17, and its analogs provides insight into the potential of this chemical class. The study involved the synthesis and evaluation of 18 analogs, demonstrating that modifications to the core structure can modulate the inhibitory potency at both enzymes. researchgate.net

The conversion of a sulfonamide group to a tertiary amine, for instance, generally led to a decrease in potency for the sEH enzyme, while this change was well-tolerated by the FAAH enzyme, resulting in several potent FAAH inhibitors. researchgate.net This highlights the tunability of the 4-phenyl-thiazole scaffold for achieving desired dual inhibitory profiles.

| Compound/Analog Class | Target Enzyme | Effect |

| 4-Phenyl-thiazole-based dual inhibitors | sEH and FAAH | Simultaneous inhibition. researchgate.net |

| SW-17 (lead compound) | sEH and FAAH | Dual inhibition, though did not alleviate orofacial inflammatory pain in one study. researchgate.net |

| Analogs with tertiary amine | sEH | Decreased inhibitory potency. researchgate.net |

| Analogs with tertiary amine | FAAH | Well-tolerated, with several potent inhibitors identified. researchgate.net |

Other Reported Biological Activities of Thiazole Derivatives

The thiazole ring is a versatile scaffold found in numerous biologically active compounds, leading to a wide spectrum of reported pharmacological activities beyond anti-inflammatory effects.

Anticonvulsant Activity

Thiazole derivatives have been extensively investigated for their potential as anticonvulsant agents. Various studies have demonstrated the efficacy of different substituted thiazoles in preclinical models of epilepsy. The anticonvulsant activity is often attributed to the modulation of various targets within the central nervous system.

Antidiabetic Activity

The thiazole nucleus is a core structure in several antidiabetic agents. Thiazolidinediones, a class of drugs used in the treatment of type 2 diabetes, feature a thiazole-related ring. Research continues to explore novel thiazole derivatives for their potential to manage hyperglycemia and related diabetic complications.

Analgesic Potential

In addition to their anti-inflammatory properties, which can contribute to analgesia, some thiazole derivatives have been reported to exhibit direct analgesic effects. These compounds are being explored as potential non-opioid pain relievers.

Anti-HIV Activities

While direct experimental data on the anti-HIV activity of this compound is not extensively documented in publicly available research, the therapeutic potential of its core components—the thiazole ring and the cinnamoyl moiety—has been a subject of investigation in the development of novel antiretroviral agents. The thiazole ring, in particular, is a constituent of various compounds explored for their anti-HIV properties.

Thiazole derivatives have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. For instance, several thiazolyl thiourea (B124793) derivatives have demonstrated potent inhibitory effects on HIV-1 replication. nih.gov Six lead compounds from one such study exhibited subnanomolar IC50 values and high selectivity indices, indicating a strong potential for these types of molecules in anti-HIV drug discovery. nih.gov The most promising of these, N-[1-(1-furoylmethyl)]-N'-[2-(thiazolyl)]thiourea, was effective against NNRTI-resistant HIV-1 strains at nanomolar to low micromolar concentrations. nih.gov

Furthermore, research into new oxadiazole and thiazole analogs has identified compounds with anti-human immunodeficiency virus-1 (HIV-1) activity. Two such thiazole derivatives displayed EC50 values of 1.79 µM and 2.39 µM, with selectivity indices of 18 and 4, respectively. researchgate.netscispace.com These findings underscore the importance of the thiazole scaffold in the design of new anti-HIV agents. The cinnamoyl group, while known for a variety of biological activities, requires further specific investigation in the context of its combination with the 4-phenylthiazole moiety to ascertain its contribution to any potential anti-HIV efficacy.

Table 1: Anti-HIV-1 Activity of Selected Thiazole Derivatives

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Thiazole Derivative 13 | 1.79 | 33.22 | 18 |

| Thiazole Derivative 14 | 2.39 | 11.72 | 4 |

Data sourced from research on new oxadiazole and thiazole analogs. researchgate.netscispace.com

Antimalarial Activity

The potential antimalarial activity of this compound can be inferred from studies on its constituent chemical motifs. The thiazole scaffold is a well-established component in the design of antimalarial agents. daneshyari.comnih.govresearchgate.net Structure-activity relationship (SAR) studies on a series of thiazole analogs have revealed that modifications of the N-aryl amide group linked to the thiazole ring are crucial for their in vitro antimalarial activity against the chloroquine-sensitive Plasmodium falciparum 3D7 strain. daneshyari.comnih.govresearchgate.net

These studies have led to the development of compounds with significant antimalarial potency and low cytotoxicity in HepG2 cell lines. daneshyari.comnih.govresearchgate.net The research suggests that non-bulky, electron-withdrawing groups at the ortho position of the phenyl ring and small atoms like hydrogen or fluorine at the para position are preferred for enhanced activity. daneshyari.comnih.gov One particular thiazole derivative was identified as a starting point for SAR studies due to its potency against both sensitive (XC50 3D7 = 190 nM) and resistant Dd2 strains of P. falciparum. daneshyari.com

While the cinnamoyl moiety itself is not as extensively studied for antimalarial properties in combination with thiazoles, the general importance of the N-aryl amide linkage in thiazole-based antimalarials suggests that the cinnamamido group could play a significant role in the activity of the title compound. Further research is necessary to fully elucidate the antimalarial potential of this compound and its derivatives.

Table 2: Antimalarial Activity of a Key Thiazole Derivative

| Compound | XC50 against P. falciparum 3D7 (nM) |

|---|---|

| Thiazole 1 | 190 |

Data from a study on the design and synthesis of novel thiazole derivatives. daneshyari.com

Biological Selectivity and Potency Profiling

The biological selectivity and potency of derivatives of this compound have been notably explored in the context of their anti-proliferative activities against various cancer cell lines. A series of novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their efficacy in inhibiting cell proliferation.

The results of these studies revealed that certain derivatives exhibited strong to moderate proliferation inhibition against a panel of human cancer cell lines, including A549 (lung carcinoma), HT29 (colorectal adenocarcinoma), Hela (cervical cancer), and Karpas299 (anaplastic large cell lymphoma). The most potent of these compounds, designated as 8f, demonstrated excellent inhibitory activity against K562 (chronic myelogenous leukemia), Bel7402 (hepatocellular carcinoma), A549, and Jurkat (acute T-cell leukemia) cells, with IC50 values ranging from sub-micromolar to nanomolar concentrations.

Specifically, compound 8f inhibited Jurkat cells with an IC50 value of 0.035 µM and, importantly, showed no apparent toxicity in non-cancerous cells, indicating a favorable selectivity profile. The structure-activity relationship (SAR) analysis from this research highlighted the significant role of steric effects on the anti-tumor activity of these compounds.

Table 3: Anti-proliferative Activity of N-(4-phenylthiazol-2-yl)cinnamamide Derivatives

| Cell Line | Compound 8f IC50 (µM) |

|---|---|

| Jurkat | 0.035 |

| K562 | Sub-micromolar to nanomolar range |

| Bel7402 | Sub-micromolar to nanomolar range |

| A549 | Sub-micromolar to nanomolar range |

Data from a study on the synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as potential anti-tumor agents.

This profiling demonstrates the potential of the this compound backbone as a scaffold for developing selective and potent therapeutic agents, particularly in the realm of oncology.

Structure Activity Relationship Sar Studies of 2 Cinnamamido 4 Phenylthiazole Analogues

Elucidation of Essential Pharmacophoric Features for Biological Response

The fundamental structure of 2-cinnamamido-4-phenylthiazole contains several key pharmacophoric features essential for its biological activity. These features include the 2-aminothiazole (B372263) core, the phenyl ring at the 4-position, and the cinnamamido moiety attached to the amino group at the 2-position.

The 2-aminothiazole scaffold is a well-established "privileged structure" in drug discovery, known for its versatile binding properties and presence in numerous biologically active compounds. nih.govresearchgate.net The amide linker of the cinnamamido group is critical, likely participating in hydrogen bonding interactions with biological targets. researchgate.net The phenyl ring at the C4 position of the thiazole (B1198619) ring and the phenyl ring of the cinnamoyl group are also vital, often engaging in hydrophobic and π-π stacking interactions within receptor binding pockets. researchgate.net The conjugated system formed by the cinnamoyl group provides a rigid conformation that can be crucial for proper orientation and binding.

Influence of Substituents on the Thiazole Ring at Positions 2, 4, and 5 on Activity

Modifications to the thiazole ring at its available positions have a profound impact on the biological activity of this compound analogues.

Position 2: The 2-position is defined by the cinnamamido linkage. Variations in this group are discussed in section 4.3. The amino group itself is the critical point of attachment for this side chain.

Position 4: The phenyl ring at the 4-position is a major determinant of activity. SAR studies have shown that substitutions on this phenyl ring can modulate potency. For instance, in a series of 4-phenylthiazole (B157171) analogues designed as dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors, electron-donating groups on this ring were generally well-tolerated. nih.gov Another study on antimicrobial thiazoles found that substituting this phenyl ring with a p-bromophenyl group enhanced antifungal and antituberculosis activities. nih.gov

| Position on Thiazole Ring | Substituent/Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Position 4 (on Phenyl Ring) | Electron-donating groups | Generally well-tolerated for sEH/FAAH inhibition | nih.gov |

| Position 4 (on Phenyl Ring) | para-Bromo group | Increased antifungal and antituberculosis activity | nih.gov |

| Position 5 | Ethyl carboxylate group | Slightly decreased antimicrobial activity | nih.gov |

| Position 5 | Arylazo moiety | Associated with good antimicrobial activity | mdpi.com |

Significance of the Cinnamamido Moiety and its Structural Variations

The cinnamamido moiety is not merely a linker but a critical component that contributes significantly to the molecule's biological profile. The entire N-(4-phenylthiazol-2-yl)cinnamamide structure has been investigated as a source of potential anti-tumor agents. researchgate.net The double bond in the cinnamic acid portion confers rigidity to the molecule, which can be essential for fitting into a specific binding site.

Structural variations of this moiety, particularly on its terminal phenyl ring, have been explored to optimize activity. SAR analyses have revealed that the steric properties of substituents on this ring play a crucial role in the anti-tumor activity of these compounds. researchgate.net The replacement of the cinnamoyl group with other acyl groups, such as those derived from different carboxylic acids, can lead to significant changes in biological effect, underscoring the importance of the entire cinnamamido structure. nih.gov

Impact of Electronic and Steric Properties on Inhibitory Potency and Binding Affinity

The electronic and steric properties of substituents are fundamental drivers of the inhibitory potency and binding affinity of this compound analogues.

Electronic Effects: The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can influence how the molecule interacts with its target. For example, studies have shown that electron-donating groups (e.g., OMe) and electron-withdrawing groups (e.g., NO2) on the benzene (B151609) ring attached to the thiazole moiety can be beneficial for antimicrobial activity. nih.gov The substitution of electron-withdrawing groups can lower the energy levels of molecular orbitals (HOMO and LUMO), which can impact charge transfer properties and binding. mdpi.com

| Property | Modification Example | General Observation | Reference |

|---|---|---|---|

| Electronic (Electron-donating) | -OCH3 on phenyl ring | Can be beneficial for activity | nih.gov |

| Electronic (Electron-withdrawing) | -NO2 on phenyl ring | Can be beneficial for activity | nih.gov |

| Steric | Increasing bulk of substituents | Crucial for potency; excessive bulk can decrease activity | nih.govresearchgate.net |

| Overall 3D Shape | Conformationally rigid analogues | Important for fitting into restricted binding pockets | nih.gov |

Development of SAR Models for Specific Therapeutic Targets

To better understand and predict the biological activity of these compounds, computational Quantitative Structure-Activity Relationship (QSAR) models have been developed for various thiazole derivatives. taylorfrancis.com QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

These models are built using molecular descriptors that quantify various physicochemical properties, such as electronic (e.g., atomic charges), steric (e.g., molecular volume), and topological (e.g., connectivity indices) features. nih.govnih.gov Techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are employed to create predictive models. nih.govresearchgate.net For instance, a QSAR analysis performed on 2-aminothiazol-4(5h)-one derivatives utilized 3D descriptors and topological indices to generate a highly accurate predictive model for inhibitory activity. nih.govresearchgate.net Such models are invaluable for rationally designing new analogues with potentially enhanced activity against specific therapeutic targets by predicting their potency before synthesis. taylorfrancis.com

Correlation between Structural Modifications and Biological Selectivity

Structural modifications not only alter the potency of this compound analogues but also their selectivity for specific biological targets. Selectivity is crucial for minimizing off-target effects and improving the therapeutic index of a drug candidate.

A clear example of this is seen in 4-phenylthiazole derivatives developed as dual FAAH and sEH inhibitors. nih.gov While these compounds were active against human and rat sEH, they were surprisingly inactive against the mouse sEH enzyme. This species-specific selectivity highlights how subtle differences in a target's binding site can be exploited through structural modifications. Furthermore, some 2-aminothiazole anticancer agents have demonstrated selectivity toward cancer cells over normal, healthy cells. mdpi.com By systematically altering substituents, it is possible to fine-tune the interactions of the ligand with its intended target while diminishing its affinity for other proteins, thereby enhancing biological selectivity.

Computational and Theoretical Investigations of 2 Cinnamamido 4 Phenylthiazole

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode of a ligand to a protein's active site.

Molecular docking studies have been pivotal in understanding how 2-Cinnamamido-4-phenylthiazole and its analogs interact with various protein targets. These simulations predict the three-dimensional arrangement of the ligand within the binding pocket, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions that contribute to the stability of the ligand-protein complex.

For instance, in studies involving thiazole (B1198619) carboxamide derivatives as potential COX inhibitors, molecular docking revealed that these compounds could form favorable interactions within the COX-2 binding pocket. Specifically, certain analogs displayed hydrogen bonds with critical residues like HIS-90 and SER-353, and pi-cation interactions with ARG-120, which are crucial for binding and selectivity. The orientation of the this compound scaffold within the active site is a key determinant of its inhibitory potential. The phenylthiazole moiety often anchors the molecule within a hydrophobic pocket, while the cinnamamido group can form specific hydrogen bonds with the protein backbone or side chains.

In the context of SARS-CoV-2 main protease (Mpro) inhibitors, docking studies of N-(substituted-thiazol-2-yl)cinnamamide analogs demonstrated specific binding interactions. These included hydrogen bonds with Gln189 and Glu166, and an arene-arene interaction between the thiazole moiety and His41. The ethene spacer of the cinnamoyl group was also shown to engage in hydrophobic interactions with residues such as Asn142.

The table below summarizes key interactions predicted by molecular docking for this compound derivatives with different protein targets.

| Target Protein | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | HIS-90, SER-353, ARG-120, ARG-513 | Hydrogen Bond, Pi-Cation |

| SARS-CoV-2 Main Protease (Mpro) | Gln189, Glu166, His41, Asn142 | Hydrogen Bond, Arene-Arene, Hydrophobic |

This table is generated based on data from molecular docking studies of this compound derivatives and their targets.

Beyond predicting the binding pose, molecular docking simulations, often coupled with more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can estimate the binding affinity of a ligand for its target. This is typically expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger binding affinity.

The binding free energy (ΔG) is a critical parameter that determines the stability of the protein-ligand complex. Computational methods for calculating binding free energy have become increasingly accurate, providing valuable predictions for drug design. These calculations can help in ranking potential drug candidates and prioritizing them for synthesis and biological evaluation.

In the investigation of thiazole carboxamide derivatives as COX inhibitors, the calculated binding scores and MM-GBSA values were consistent with the experimentally observed biological activity. This correlation underscores the predictive power of these computational methods in identifying potent inhibitors. Similarly, for ureido-substituted 4-phenylthiazole (B157171) analogs, molecular docking studies were instrumental in guiding the design of compounds with optimized binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. creative-biostructure.com These models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the molecular features that govern their therapeutic effects. creative-biostructure.comneovarsity.org

Development of 2D and 3D QSAR Models

The development of QSAR models for a series of compounds like the derivatives of this compound involves correlating their structural features (descriptors) with their measured biological activities. neovarsity.org The process begins with the creation of a dataset of molecules with a range of activity values. researchgate.net

2D-QSAR models utilize descriptors derived from the two-dimensional representation of the molecules. These descriptors include physicochemical properties, topological indices, and structural fragment counts.

3D-QSAR models, an extension of the traditional approach, consider the three-dimensional structure of the molecules. neovarsity.org Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. creative-biostructure.com These techniques calculate steric and electrostatic fields around the aligned molecules in the dataset. researchgate.net The variation in these fields is then correlated with the differences in biological activity. neovarsity.org The resulting 3D contour maps highlight regions where modifications to the molecular structure could enhance or diminish activity. nih.gov For a robust model, it is crucial to validate it through internal methods like cross-validation and external validation using a test set of compounds not included in the model's training. neovarsity.orgresearchgate.net Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²) are used to assess the model's goodness-of-fit and predictive power, respectively. neovarsity.orgmdpi.com

Table 1: Common Descriptors in QSAR Model Development

| Descriptor Type | Examples | Dimension |

|---|---|---|

| Physicochemical | LogP (hydrophobicity), Molar Refractivity, Polar Surface Area (PSA) | 2D |

| Topological | Connectivity Indices, Shape Indices | 2D |

| Electronic | Dipole Moment, Partial Charges | 2D/3D |

| Steric (CoMFA/CoMSIA) | Lennard-Jones potential fields | 3D |

| Electrostatic (CoMFA/CoMSIA) | Coulombic potential fields | 3D |

| Hydrophobic (CoMSIA) | Hydrophobic fields | 3D |

| H-Bond (CoMSIA) | Hydrogen bond donor and acceptor fields | 3D |

Predictive Modeling for Activity of Unsynthesized Analogues

A key application of a validated QSAR model is the prediction of biological activity for compounds that have not yet been synthesized. creative-biostructure.comnih.gov Once a statistically robust 2D or 3D-QSAR model is established for a series of thiazole derivatives, it can be used to screen a virtual library of new analogues. creative-biostructure.com

The process involves:

Designing New Analogues: New molecular structures are designed in silico by making specific modifications to the parent this compound scaffold. This could involve adding, removing, or substituting various functional groups at different positions. mdpi.com

Calculating Descriptors: The same set of molecular descriptors used to build the QSAR model is calculated for these new, unsynthesized structures.

Predicting Activity: The descriptor values for the new analogues are fed into the QSAR equation to predict their biological activity.

This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the drug development pipeline. nih.govmdpi.com The visual representation from 3D-QSAR models, such as CoMFA and CoMSIA contour maps, provides intuitive guidance for designing these new molecules by indicating favorable and unfavorable regions for steric bulk, electrostatic charge, and other properties. nih.govmdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. researchgate.nettaylorfrancis.com In the context of drug discovery, MD simulations provide detailed insights into the behavior of a ligand-receptor complex at an atomic level, revealing information about its stability, dynamics, and the nature of their interactions. dovepress.com

Analysis of Ligand-Receptor Complex Stability and Dynamics

MD simulations are extensively used to evaluate the stability of a potential drug candidate, such as this compound, when bound to its biological target. nih.govnih.gov After docking the ligand into the receptor's binding site, an MD simulation is run for a specific duration (typically nanoseconds) to observe how the complex behaves in a simulated physiological environment. dovepress.com

Key parameters analyzed to assess stability include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation. A stable RMSD value that plateaus over time suggests that the complex has reached equilibrium and is stable. physchemres.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues of the protein to identify regions with high flexibility or mobility. physchemres.org Residues in the binding site that interact with the ligand are expected to show lower fluctuations, indicating a stable binding interaction.

Protein-Ligand Contacts: The simulation trajectory is analyzed to monitor the persistence of key interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and the receptor. physchemres.orgmdpi.com The stability of these interactions over time is a strong indicator of a stable binding mode. mdpi.com

Table 2: Typical Parameters for a Ligand-Receptor MD Simulation

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system. | OPLS, AMBER, CHARMM |

| Solvent Model | Explicit water molecules used to solvate the complex. | TIP3P, SPC/E |

| Simulation Time | The total duration of the simulation. | 50 - 200 nanoseconds |

| Temperature | The temperature at which the simulation is run. | 300 K (approx. body temp.) |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| Time Step | The interval between successive calculations. | 2 femtoseconds |

Conformational Changes and Binding Pathway Exploration

MD simulations are not only for assessing static binding but also for exploring the dynamic nature of the ligand-receptor interaction. nih.gov They can reveal how the binding of a ligand like this compound might induce conformational changes in the target protein, which can be crucial for its function. nih.gov

The analysis of the simulation trajectory can show:

Ligand Conformational Changes: How the ligand adapts its own shape to fit optimally within the binding pocket.

Receptor Flexibility: The simulation can show movements in protein domains or loops upon ligand binding, which may be part of the mechanism of action. physchemres.orgchemrxiv.org For instance, the movement of a loop to cover the binding site can "lock" the ligand in place, contributing to a stable complex.

Binding/Unbinding Pathways: Advanced MD techniques can be used to simulate the entire process of a ligand entering or exiting the binding site. dovepress.com This provides valuable information about the kinetics of the interaction and can help identify key residues that facilitate the binding event. dovepress.com

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules from the fundamental principles of quantum mechanics. cecam.org Density Functional Theory (DFT) is a particularly popular and computationally efficient method used to investigate the intrinsic properties of molecules like this compound. github.ionih.gov DFT calculations provide insights into molecular geometry, electronic distribution, and chemical reactivity. arxiv.orgresearchgate.net

DFT studies on thiazole derivatives have been used to understand their structural and electronic characteristics. mdpi.comresearchgate.net Key parameters calculated via DFT include:

Optimized Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of atoms in the molecule.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. physchemres.org

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for understanding where the molecule is likely to interact with other molecules, including its biological target.

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to quantify the reactivity of the molecule. researchgate.net

For a compound like this compound, DFT calculations can elucidate the reactivity of the thiazole ring, the cinnamamido side chain, and the phenyl group, providing a theoretical basis for its observed biological activities and guiding further chemical modifications. researchgate.net

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Calculated as -(E(HOMO) + E(LUMO))/2. |

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-4-phenylthiazole (B127512) |

| Acetophenone (B1666503) |

| Iodine |

| Thiourea (B124793) |

| Ammonium hydroxide |

| Diethyl ether |

| Methanol (B129727) |

| Chloroform |

| Trifluoroacetic acid |

| Dicyclohexylcarbodiimide (B1669883) (DCC) |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be mapped out.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of 2-Cinnamamido-4-phenylthiazole is characterized by distinct signals corresponding to the amide, aromatic, vinylic, and thiazole (B1198619) protons.

The amide proton (-NH-) typically appears as a broad singlet in the downfield region of the spectrum. The two vinylic protons of the cinnamoyl group exhibit signals characteristic of a trans-alkene, appearing as doublets with a large coupling constant. The protons of the two phenyl rings and the single proton on the thiazole ring resonate in the aromatic region, often showing complex overlapping multiplets. oregonstate.eduutah.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Amide (NH) | 9.5 - 11.0 | Broad Singlet | Chemical shift can be variable and concentration-dependent. |

| Phenyl & Cinnamoyl Protons | 7.2 - 8.0 | Multiplet | Signals from the two aromatic rings and vinylic protons overlap. |

| Thiazole-H | 6.8 - 7.5 | Singlet | A single proton on the thiazole ring. |

Note: Predicted values are based on general chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the structure of the carbon framework of a molecule. oregonstate.edu The spectrum for this compound would display distinct signals for each unique carbon atom, including the carbonyl carbon, the carbons of the two phenyl rings, the vinylic carbons, and the carbons of the thiazole ring. mdpi.com

The carbonyl carbon (C=O) of the amide group is typically found significantly downfield. The carbons of the thiazole ring and the aromatic carbons of the phenyl groups resonate in a characteristic region, which can sometimes overlap with the vinylic carbon signals. oregonstate.edumdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | 160 - 170 | Typically a sharp signal for the amide carbonyl. |

| Thiazole & Aromatic Carbons | 110 - 150 | A complex region with multiple signals for the thiazole and two phenyl rings. |

Note: Predicted values are based on general chemical shift ranges. Quaternary carbons often show weaker signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upertis.ac.id The IR spectrum of this compound confirms the presence of key structural features such as the amide linkage, the carbon-carbon double bond, and the aromatic rings.

Key absorptions include a characteristic N-H stretching vibration for the amide group, a strong C=O stretching vibration also from the amide, C=C stretching from the alkene and aromatic rings, and C-H stretching vibrations for both aromatic and vinylic protons. nist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3100 - 3300 |

| Amide | C=O Stretch | 1640 - 1680 |

| Alkene | C=C Stretch | 1600 - 1650 |

| Aromatic | C=C Stretch | 1450 - 1600 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. chromatographyonline.com For this compound, HRMS would be used to confirm its molecular formula of C₁₈H₁₄N₂OS. nih.govcalpaclab.com

Table 4: HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₄N₂OS | nih.govcalpaclab.com |

| Calculated Monoisotopic Mass | 306.08268 g/mol | nih.gov |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing relatively polar, and thermally fragile molecules. nthu.edu.tw In ESI-MS, the sample is introduced as a solution and ionized by creating a fine spray of charged droplets. nthu.edu.tw This method typically produces protonated molecules, denoted as [M+H]⁺, with minimal fragmentation. The primary ion observed for this compound in positive ion mode ESI-MS would be at an m/z corresponding to its molecular weight plus the mass of a proton, confirming the compound's molecular mass of 306.4 g/mol . calpaclab.comnih.gov

Table 5: List of Compounds Mentioned

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | (E)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)prop-2-enamide | C₁₈H₁₄N₂OS |

| 2-amino-4-phenylthiazole (B127512) | 4-phenyl-1,3-thiazol-2-amine | C₉H₈N₂S |

X-ray Crystallography for Absolute Structural Confirmation

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides absolute confirmation of a molecule's constitution, configuration, and conformation. The process involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the exact position of each atom can be determined.

For this compound, this analysis would yield crucial information, including the planarity of the thiazole and phenyl rings, the conformation of the cinnamamido side chain, and the key bond lengths and angles that define the molecule's geometry. mdpi.comnih.gov Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. chalcogen.ro Although specific crystallographic data for the title compound are not published, analysis of related thiazole derivatives demonstrates the power of this technique. mdpi.comnih.gov For instance, studies on other 2,4-substituted thiazoles have detailed the planarity between the thiazole and adjacent phenyl rings and have precisely measured the bond lengths within the thiazole core. mdpi.com

Table 1: Illustrative Crystallographic Data for this compound (Note: The following table is illustrative as specific experimental data for this compound is not available in the cited literature. It outlines the parameters that would be determined through X-ray crystallographic analysis.)

| Parameter | Description |

|---|---|

| Empirical Formula | C₁₈H₁₄N₂OS |

| Formula Weight | 306.39 g/mol |

| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic) would be reported here. |

| Space Group | The specific space group (e.g., P2₁/c) would be identified here. |

| Unit Cell Dimensions | a = [Value] Å, b = [Value] Å, c = [Value] Å |

| α = [Value]°, β = [Value]°, γ = [Value]° | |

| Volume (V) | The volume of the unit cell in ų would be calculated here. |

| Z | The number of molecules per unit cell would be stated here. |

| Calculated Density (ρ) | The calculated density in g/cm³ would be reported here. |

| Key Bond Lengths | C=O: [Value] Å; C-N: [Value] Å; Thiazole C-S: [Value] Å |

| Key Bond Angles | C-N-C (Amide): [Value]°; Phenyl-Thiazole Dihedral Angle: [Value]° |

Chromatographic Methods for Purity Assessment

Chromatography is an essential tool for separating and analyzing mixtures, making it indispensable for assessing the purity of newly synthesized compounds.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to monitor the progress of a chemical reaction and to establish the purity of the product. The method involves spotting the compound onto a plate coated with a stationary phase (commonly silica (B1680970) gel) and developing it in a sealed chamber with a suitable mobile phase (a solvent or mixture of solvents).

For this compound, TLC would be used to confirm the consumption of starting materials and the formation of a single product spot, indicating a successful reaction. The purity is assessed by the presence of a single spot. The retention factor (Rf), defined as the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system. A review of related thiazole derivatives shows that a mixture of non-polar and polar solvents, such as dichloromethane (B109758) and methanol (B129727), is often effective as the mobile phase. mdpi.com

Table 2: Illustrative TLC Parameters for Purity Assessment of this compound (Note: This table illustrates the typical data reported from a TLC analysis. Specific experimental values are dependent on the chosen conditions.)

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A solvent system, such as Dichloromethane:Methanol (e.g., 9:1 v/v), would be specified here. mdpi.com |

| Visualization | UV light (254 nm) and/or a chemical stain (e.g., iodine vapor). |

| Retention Factor (Rf) | A single spot with a specific Rf value (e.g., 0.76) would indicate a pure compound under the tested conditions. mdpi.com |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers significantly higher resolution and sensitivity than TLC, making it the gold standard for purity determination. The sample is dissolved in a solvent and injected into a column packed with a stationary phase. A high-pressure pump forces a liquid mobile phase through the column, and the components are separated based on their differential interactions with the stationary phase.

A reversed-phase HPLC method, likely using a C18 column, would be the standard approach for assessing the purity of this compound. The analysis of a pure sample would result in a single, sharp, symmetrical peak in the chromatogram. The purity is typically expressed as a percentage based on the relative area of the main peak. While specific HPLC conditions for this compound are not documented, the general parameters can be outlined.

Conclusion and Future Research Directions

Synthesis of Key Findings on 2-Cinnamamido-4-phenylthiazole Research

Research into this compound and its derivatives has revealed significant potential, particularly in the realm of oncology. A pivotal study detailed the design and synthesis of a series of novel N-(4-phenylthiazol-2-yl) cinnamamide (B152044) derivatives with the aim of developing new anti-tumor agents. researchgate.net The synthesis of the core structure, 2-amino-4-phenylthiazole (B127512), is a well-established process, typically achieved through the reaction of an acetophenone (B1666503) with thiourea (B124793) in the presence of a halogen, such as bromine or iodine. researchgate.netscirp.orgjscholarpublishers.com This 2-amino-4-phenylthiazole intermediate then serves as a crucial building block for the synthesis of the target cinnamamide derivatives. nih.gov

The biological evaluation of these synthesized compounds has yielded promising results. In one study, a series of N-(4-phenylthiazol-2-yl) cinnamamide derivatives were tested for their in vitro anti-proliferative activities against various cancer cell lines. researchgate.net The structure-activity relationship (SAR) analysis from this research indicated that steric effects play a significant role in the observed anti-tumor activity. researchgate.net

Identification of Promising Lead Structures for Further Development

Within the series of N-(4-phenylthiazol-2-yl) cinnamamide derivatives, one analogue, designated as 8f , emerged as a particularly potent compound. researchgate.net This compound demonstrated excellent inhibitory effects on K562, Bel7402, A549, and Jurkat cancer cell lines, with activity ranging from the sub-micromolar to the nanomolar concentration range. researchgate.net Notably, compound 8f inhibited Jurkat cells with an IC50 value of 0.035 µM and exhibited no apparent toxicity in non-cancerous cells, highlighting its potential as a selective anticancer agent. researchgate.net

Another study focusing on 2-amino-4-phenylthiazole derivatives containing an amide moiety identified compound 4n , N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide, as having a remarkable antitumor effect against human colon cancer (HT29) and human lung epithelial (A549) cell lines, with IC50 values of 6.31 and 7.98 µmol·L-1, respectively. sioc-journal.cn Mechanistic studies suggested that this compound may exert its effects through the Raf/MEK/ERK signaling pathway. sioc-journal.cn

The potent and selective activity of these compounds positions them as highly promising lead structures for the development of novel anticancer therapeutics.

Table 1: Anticancer Activity of Promising Thiazole (B1198619) Derivatives

| Compound | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| 8f | Jurkat | 0.035 µM | researchgate.net |

| 4n | HT29 | 6.31 µmol·L-1 | sioc-journal.cn |

| 4n | A549 | 7.98 µmol·L-1 | sioc-journal.cn |

Opportunities for Rational Design and Optimization of Thiazole-Based Therapeutics

The structure-activity relationship (SAR) data from studies on this compound and its analogues provide a solid foundation for the rational design and optimization of more potent and selective therapeutic agents. The observation that steric effects influence antitumor activity suggests that modifications to the substituents on the phenyl rings of the cinnamoyl and thiazole moieties could lead to enhanced efficacy. researchgate.net

Furthermore, the exploration of different substitution patterns on the arylacetamido portion of 2-phenylthiazole (B155284) derivatives has shown that specific placements of groups, such as a methoxy (B1213986) or fluoro group, can improve activity against particular cancer cell lines. nih.gov This highlights the potential for fine-tuning the molecular structure to achieve targeted cytotoxicity. The incorporation of diverse pharmacophoric groups, such as the cinnamic acid moiety and a benzenesulfonamide (B165840) group, has also been shown to yield compounds with significant antimicrobial activity, suggesting a path for developing dual-action agents. mdpi.com

Molecular modeling and docking studies can further guide the rational design process by elucidating the binding interactions between the thiazole derivatives and their biological targets. researchgate.netresearchgate.netmdpi.com This computational approach can help in predicting the effects of structural modifications on binding affinity and selectivity, thereby accelerating the lead optimization process.

Prospects for Expanding the Pharmacological Profile and Target Landscape of Thiazole Derivatives

The research on this compound derivatives has primarily focused on their anticancer potential. However, the broader family of thiazole-containing compounds has demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral properties. scirp.org This suggests that the this compound scaffold could be a versatile template for developing drugs against a variety of diseases.

Future research should aim to expand the pharmacological profiling of these compounds beyond oncology. For instance, given the antimicrobial properties of other cinnamamide derivatives, it would be valuable to investigate the antibacterial and antifungal activities of the N-(4-phenylthiazol-2-yl) cinnamamide series. mdpi.com

Furthermore, identifying the specific molecular targets of these potent compounds is a critical next step. While some studies have pointed towards the inhibition of pathways like Raf/MEK/ERK, a more comprehensive understanding of the mechanism of action is needed. sioc-journal.cn Elucidating the target landscape will not only provide insights into the therapeutic potential of these molecules but also open up new avenues for the design of next-generation thiazole-based drugs with improved efficacy and safety profiles. The investigation into their potential as inhibitors of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), as seen with other 4-phenylthiazole (B157171) analogs, could also be a fruitful area of research. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。